molecular formula C18H13N3S B5832432 4-anilino-2-(phenylthio)nicotinonitrile

4-anilino-2-(phenylthio)nicotinonitrile

Cat. No.: B5832432
M. Wt: 303.4 g/mol
InChI Key: PZUCUDLJDBYNGD-UHFFFAOYSA-N
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Description

4-Anilino-2-(phenylthio)nicotinonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, featuring both anilino and phenylthio substituents on a nicotinonitrile core, is closely related to known pharmacophores, particularly in the development of protein kinase inhibitors . Similar 4-anilino-pyrimidine and nicotinonitrile derivatives have been extensively investigated for their potent activity against targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical in cancer cell proliferation and angiogenesis . Researchers value this compound as a key synthetic intermediate or precursor for constructing more complex molecules in the search for novel anticancer agents . The mechanism of action for related compounds typically involves competitive binding at the ATP-binding site of target kinases, leading to the inhibition of downstream signaling pathways and induction of apoptosis in malignant cells . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-anilino-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c19-13-16-17(21-14-7-3-1-4-8-14)11-12-20-18(16)22-15-9-5-2-6-10-15/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUCUDLJDBYNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC=C2)SC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Anilino 2 Phenylthio Nicotinonitrile

Retrosynthetic Analysis of the 4-anilino-2-(phenylthio)nicotinonitrile Core

A retrosynthetic analysis of the target molecule suggests several logical disconnections to identify potential starting materials. The most apparent disconnections are at the C-N bond of the anilino group and the C-S bond of the phenylthio group. This approach points to a key intermediate: a di-substituted nicotinonitrile core, such as 2,4-dichloronicotinonitrile. This intermediate could then undergo sequential nucleophilic aromatic substitution (SNAr) reactions with aniline (B41778) and thiophenol.

Further disconnection of the nicotinonitrile ring itself leads to simpler, acyclic precursors. Many synthetic strategies for substituted pyridines involve the condensation of components that provide the necessary carbon and nitrogen atoms for the heterocyclic ring. For instance, the ring can be constructed from a combination of a ketone, an aldehyde, and a cyano-functionalized methylene compound like malononitrile, often in the presence of an ammonia source. mdpi.com

Direct Synthetic Approaches to this compound

Direct approaches focus on building the molecule in a forward-synthetic manner, either by functionalizing a pre-existing nicotinonitrile ring or by constructing the ring with the substituents already in place or introduced during the process.

A primary strategy involves the synthesis of a suitable nicotinonitrile precursor that can be functionalized. A common and versatile precursor for such syntheses is a dihalogenated nicotinonitrile, for example, 2,4-dichloronicotinonitrile. The synthesis of this precursor can start from commercially available materials that are cyclized and subsequently halogenated.

Once the di-substituted precursor is obtained, the synthesis proceeds by the stepwise introduction of the phenylthio and anilino groups. This relies on the differential reactivity of the positions on the pyridine (B92270) ring to control the sequence of substitution. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, are often synthesized using 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile as a key precursor for building the fused ring system. ekb.eg

The key steps in the synthesis are the C-S and C-N bond-forming reactions, typically achieved via nucleophilic aromatic substitution. In the case of a 2,4-dichloronicotinonitrile intermediate, one chlorine atom is substituted by thiophenol (or its salt, sodium thiophenoxide), and the other is substituted by aniline.

The optimization of these coupling reactions is critical for achieving high yields and purity. Factors such as the choice of solvent, base, temperature, and reaction time must be carefully controlled. For example, the amination of a 2-chloronicotinic acid with aniline has been shown to proceed efficiently under solvent- and catalyst-free conditions at elevated temperatures (e.g., 120 °C), highlighting a green chemistry approach. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling, are also employed for C-C bond formation in the synthesis of related pyrimidine derivatives. researchgate.net

ParameterCondition for C-S CouplingCondition for C-N CouplingRationale
Nucleophile Sodium thiophenoxideAnilineThiophenoxide is a stronger nucleophile, allowing for milder conditions.
Solvent Aprotic polar (e.g., DMF, DMSO)Polar (e.g., i-PrOH, EtOH) or solvent-freeAprotic solvents facilitate SNAr; alcohols can mediate proton transfer for amine addition. nih.govnih.gov
Base Not required (if using salt)Often used (e.g., K₂CO₃, Et₃N)To deprotonate the aniline, increasing its nucleophilicity.
Temperature Room temp. to moderate heat (e.g., 80 °C)Moderate to high heat (e.g., 80-120 °C)Higher temperatures are often needed to overcome the lower nucleophilicity of aniline. nih.govnih.gov

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) are highly desirable. nih.gov These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. nih.govnih.gov The synthesis of the nicotinonitrile core itself is amenable to MCRs. A common approach involves the reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. umich.edu

A hypothetical multicomponent synthesis for a related structure could involve the condensation of benzaldehyde, acetophenone, malononitrile, and a sulfur source in a single pot to rapidly assemble a complex pyridine derivative. researchgate.netresearchgate.net Such methods are known for producing 2-thionicotinonitrile and 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidine derivatives. nih.govresearchgate.net

ComponentRole in SynthesisExample
Component 1 AldehydeBenzaldehyde
Component 2 KetoneAcetophenone
Component 3 Active MethyleneMalononitrile
Component 4 Ammonia SourceAmmonium Acetate

Exploration of Alternative Synthetic Pathways and Derivatization Strategies

Alternative pathways could involve reversing the order of substitution or using precursors where one of the substituents is already in place. For instance, one could start with a 4-anilinonicotinonitrile derivative and introduce the phenylthio group at the 2-position, or vice-versa.

Derivatization strategies would focus on modifying the peripheral phenyl rings. The anilino or phenylthio moieties can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) either by using substituted starting materials (e.g., 4-chloroaniline instead of aniline) or by post-synthesis modification of the final compound. These modifications can be used to explore structure-activity relationships in medicinal chemistry contexts.

Chemo- and Regioselectivity Considerations in Synthesis

When using a precursor with multiple reactive sites, such as 2,4-dichloronicotinonitrile, chemo- and regioselectivity are paramount. The two chlorine atoms at the C2 and C4 positions of the pyridine ring exhibit different reactivities towards nucleophiles. Theoretical and experimental studies on similar heterocyclic systems, like 2,4-dichloroquinazolines, show that the C4 position is generally more electrophilic and thus more susceptible to initial nucleophilic attack. mdpi.com

This inherent regioselectivity can be exploited to control the sequence of substitution. A softer, more reactive nucleophile like sodium thiophenoxide might react first, or the reaction conditions can be tuned to favor the attack of one nucleophile over the other. For example, reacting the dichloro-intermediate with aniline at a moderate temperature might lead to selective substitution at the C4 position, followed by the addition of thiophenoxide at a higher temperature to substitute the C2 position. Controlling this regioselectivity is crucial to avoid the formation of the undesired 2-anilino-4-(phenylthio)nicotinonitrile isomer. researchgate.net

Integration of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Key areas of focus include maximizing atom economy, utilizing safer solvents and reaction conditions, improving energy efficiency, and employing catalysts to minimize waste. nih.govunife.it While specific research on green synthetic routes for this compound is not extensively detailed in published literature, the principles can be applied by examining methodologies for structurally similar compounds, such as nicotinonitrile and anilino-nicotinic acid derivatives.

One of the core metrics in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution and elimination reactions, which generate stoichiometric byproducts. kccollege.ac.in The goal is to design a synthesis where the majority of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste. monash.edu

A significant advancement in the green synthesis of related heterocyclic compounds involves the use of solvent-free and catalyst-free reaction conditions . For instance, an environmentally friendly, practical procedure for synthesizing 2-anilino nicotinic acid derivatives has been developed by reacting 2-chloronicotinic acid with various aniline derivatives. nih.govresearchgate.net This method proceeds by heating the reactants together without any solvent or catalyst, leading to high yields in remarkably short reaction times (15–120 minutes). nih.govresearchgate.net Such an approach eliminates the environmental and health hazards associated with volatile organic solvents like DMF or xylene, which have been used in traditional syntheses. nih.govresearchgate.net

The development of novel catalysts is another cornerstone of green synthetic strategies. For the synthesis of a wide range of nicotinonitrile derivatives, a nanomagnetic metal-organic framework (Fe3O4@MIL-53(Al)-N(CH2PO3)2) has been successfully employed. nih.gov This catalyst facilitates a four-component reaction under solvent-free conditions at 110 °C. nih.gov The key advantages of this catalytic system include its high stability, large surface-to-volume ratio, and easy separation from the reaction mixture using an external magnet, allowing for its recycling and reuse. nih.gov

Improving energy efficiency is also a critical aspect. Microwave irradiation, for example, has been utilized as an alternative to conventional heating for the synthesis of various nicotinonitrile derivatives. researchgate.netmdpi.com This technique can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. mdpi.com

These examples from related molecular classes demonstrate viable green chemistry strategies that could be adapted for the synthesis of this compound. The focus would be on developing one-pot or multi-component reactions to reduce intermediate separation steps, exploring solvent-free conditions or benign solvents like water, and designing recoverable and reusable catalysts to improve both the economic and environmental profile of the synthesis. nih.govnih.gov

The table below summarizes and compares green synthetic approaches for related anilino-nicotinic acid derivatives, highlighting the improvements over traditional methods.

MethodReactantsConditionsReaction TimeYieldGreen Chemistry Principles Applied
Traditional Ullman Reaction 2-chloronicotinic acid, anilinesStoichiometric copper reagent, xylene or DMF solvent, refluxLong reaction timesAverage(Baseline)
Catalyst- and Solvent-Free 2-chloronicotinic acid, anilinesHeating at 120 °C15–120 minGood to ExcellentPrevention of waste, Safer solvents (eliminated), Energy efficiency
Microwave-Assisted 2-chloronicotinic acid, anilinesDiisopropylethylamine base, 200 °CNot specifiedNot specifiedEnergy efficiency

Advanced Methodologies for Structural Elucidation of 4 Anilino 2 Phenylthio Nicotinonitrile

Spectroscopic Characterization Techniques in Structural Confirmation

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

For 4-anilino-2-(phenylthio)nicotinonitrile, ¹H NMR spectroscopy would identify the number and types of protons present. The aromatic protons of the anilino, phenylthio, and nicotinonitrile moieties would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The integration of these signals would correspond to the number of protons on each aromatic ring. The proton of the N-H group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of δ 115-125 ppm. The carbons of the aromatic rings would resonate in the region of δ 110-160 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the individual aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of all signals.

Interactive Data Table: Representative ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 8.3d1HPyridine-H6
~ 7.8 - 7.2m10HPhenyl-H
~ 6.8d1HPyridine-H5
~ 9.5br s1HNH

Interactive Data Table: Representative ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
~ 160Pyridine-C4
~ 158Pyridine-C2
~ 155Pyridine-C6
~ 140 - 120Phenyl-C
~ 117CN
~ 95Pyridine-C3
~ 90Pyridine-C5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the entire molecule. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to piece together the structure. Common fragmentation pathways for this molecule might include the loss of the phenylthio group, the anilino group, or the cyano group, leading to characteristic fragment ions.

Interactive Data Table: Representative Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Interpretation
315.09[M]⁺ (Molecular Ion)
206.07[M - C6H5S]⁺
223.08[M - C6H5NH]⁺
289.08[M - CN]⁺
109.04[C6H5S]⁺
92.05[C6H5NH]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, strong band around 2220 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the anilino group would appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-S stretching vibration would likely be observed in the fingerprint region, typically around 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of multiple aromatic rings and conjugated systems in this compound would result in strong UV absorption. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π→π* transitions within the aromatic systems.

Interactive Data Table: Representative Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (λmax, nm)Assignment
IR~ 3400N-H Stretch
IR~ 3100-3000Aromatic C-H Stretch
IR~ 2220C≡N Stretch
IR~ 1600-1450Aromatic C=C Stretch
IR~ 750C-S Stretch
UV-Vis~ 250π→π* Transition
UV-Vis~ 350π→π* Transition

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

For this compound, a single crystal of suitable quality would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting crystal structure would confirm the planar nature of the nicotinonitrile ring and the relative orientations of the anilino and phenylthio substituents. In the absence of a specific crystal structure for this exact compound, data for a related nicotinonitrile derivative, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, illustrates the type of information that can be obtained. nih.gov

Interactive Data Table: Representative X-ray Crystallographic Data for a Nicotinonitrile Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.9448 (12)
b (Å)18.960 (2)
c (Å)7.4738 (8)
β (°)94.743 (2)
Volume (ų)1545.6 (3)
Z4

This crystallographic data provides the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. nih.gov The analysis of the full crystal structure would reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the packing of the molecules in the crystal.

Reactivity and Mechanistic Investigations of 4 Anilino 2 Phenylthio Nicotinonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Nicotinonitrile Ring

The nicotinonitrile ring in 4-anilino-2-(phenylthio)nicotinonitrile is the central scaffold of the molecule and is susceptible to both electrophilic and nucleophilic attack, although the substitution pattern significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, the strongly activating amino group at the C4-position is expected to direct electrophiles to the ortho and para positions relative to it. In this case, the C5-position is ortho to the activating anilino group and is the most likely site for electrophilic attack. The phenylthio group at C2 and the cyano group at C3 also influence the electron density of the ring, generally acting as deactivating groups.

Common electrophilic substitution reactions that could be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield 4-anilino-5-nitro-2-(phenylthio)nicotinonitrile.

Nucleophilic Aromatic Substitution (SNAr):

The nicotinonitrile ring, being electron-deficient, is primed for nucleophilic aromatic substitution, a reaction of significant importance in the synthesis of substituted pyridines. nih.gov The phenylthio group at the C2-position is a potential leaving group, particularly if it is oxidized to a sulfoxide (B87167) or sulfone, which are much better leaving groups.

A typical SNAr reaction on this substrate would involve the attack of a nucleophile at the C2-position, leading to the displacement of the phenylthio group. The reaction would proceed through a Meisenheimer-type intermediate, which is a resonance-stabilized anionic σ-complex. nih.govresearchgate.net The stability of this intermediate is a key factor in the feasibility of the reaction. The rate of substitution would be dependent on the nature of the nucleophile and the reaction conditions. For example, reaction with a primary or secondary amine could yield a 2-amino-4-anilinonicotinonitrile derivative.

Reaction Type Expected Major Product Key Reagents Plausible Conditions
Nitration4-anilino-5-nitro-2-(phenylthio)nicotinonitrileHNO₃/H₂SO₄0-25 °C
Bromination5-bromo-4-anilino-2-(phenylthio)nicotinonitrileBr₂/FeBr₃Room Temperature
SNAr (Amination)2-(Alkylamino)-4-anilinonicotinonitrileRNH₂High Temperature, Polar Aprotic Solvent
SNAr (Hydrolysis)4-anilino-2-oxo-1,2-dihydropyridine-3-carbonitrileNaOH (aq)Reflux

Reactivity at the Aniline (B41778) and Phenylthio Moieties

The aniline and phenylthio moieties are not merely spectators in the reactivity of the molecule; they can also participate in a range of chemical transformations.

Reactions at the Aniline Moiety:

The secondary amine of the anilino group can undergo N-alkylation, N-acylation, and N-arylation reactions. For instance, treatment with an alkyl halide in the presence of a base would lead to the corresponding N-alkylated product. Acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. These reactions can be used to modify the properties of the molecule, for example, to introduce new functional groups or to alter its steric and electronic profile. The aniline ring itself can undergo electrophilic substitution, although this is generally less favored than substitution on the more activated nicotinonitrile ring.

Reactions at the Phenylthio Moiety:

The sulfur atom of the phenylthio group is nucleophilic and can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or a peroxy acid. As mentioned earlier, this transformation is significant as it converts the phenylthio group into a much better leaving group for SNAr reactions. The sulfur atom can also be a target for alkylation, leading to the formation of a sulfonium (B1226848) salt.

Moiety Reaction Type Expected Product Key Reagents
AnilineN-Alkylation4-(N-alkylanilino)-2-(phenylthio)nicotinonitrileAlkyl halide, Base (e.g., K₂CO₃)
AnilineN-Acylation4-(N-acylanilino)-2-(phenylthio)nicotinonitrileAcyl chloride, Base (e.g., Pyridine)
PhenylthioOxidation4-anilino-2-(phenylsulfinyl)nicotinonitrilem-CPBA (1 eq.)
PhenylthioOxidation4-anilino-2-(phenylsulfonyl)nicotinonitrilem-CPBA (2 eq.)

Studies on Ring Transformations and Cyclization Reactions

The strategic placement of functional groups in this compound makes it a promising substrate for ring transformation and cyclization reactions, which are powerful tools for the synthesis of complex heterocyclic systems.

Intramolecular Cyclizations:

Intramolecular cyclization reactions could be initiated by activating one of the functional groups. For example, if a suitable functional group were present on the aniline ring, it could potentially cyclize onto the nicotinonitrile ring. More plausibly, reactions involving the cyano group are a common strategy for constructing fused ring systems. For example, treatment with hydrazine (B178648) could lead to the formation of a pyrazolo[3,4-b]pyridine derivative.

Ring Transformations:

Ring transformation reactions of pyridines, though less common than for other heterocycles, are known. mdpi.comnih.gov These reactions often proceed via a nucleophilic attack on the ring, followed by ring-opening and subsequent re-cyclization. For this compound, a strong nucleophile could potentially attack the ring, leading to a cascade of reactions that could result in a different heterocyclic core. The specific outcome would be highly dependent on the nature of the nucleophile and the reaction conditions.

Investigation of Reaction Intermediates and Transition State Dynamics

The study of reaction intermediates and transition states is crucial for a deep understanding of the reaction mechanisms. For the reactions of this compound, a combination of experimental techniques and computational methods would be employed.

Reaction Intermediates:

In SNAr reactions, the key intermediate is the Meisenheimer complex. nih.gov For the displacement of the phenylthio group, this would be a σ-adduct formed by the attack of the nucleophile at the C2-position. Spectroscopic techniques such as NMR and UV-Vis could potentially be used to detect and characterize such intermediates, especially if they are sufficiently stable.

Transition State Dynamics:

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating transition state structures and energies. For a given reaction, the transition state geometry provides insights into the bonding changes occurring during the reaction. For example, in an SNAr reaction, the C-nucleophile bond formation and the C-leaving group bond cleavage can be monitored along the reaction coordinate. Such studies can help to determine whether a reaction is concerted or proceeds through a stepwise mechanism.

Kinetic and Thermodynamic Characterization of Key Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively. These studies are essential for optimizing reaction conditions and for elucidating reaction mechanisms.

Kinetic Studies:

The rates of the reactions of this compound can be measured using various techniques, such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy. For example, in an SNAr reaction, the rate law can be determined by measuring the initial reaction rates at different concentrations of the reactants. The effect of substituents on the aniline or phenylthio rings on the reaction rate can be studied to generate Hammett plots, which provide information about the electronic effects in the transition state.

Thermodynamic Characterization:

The thermodynamic parameters of a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined by measuring the equilibrium constant at different temperatures. This information is valuable for predicting the position of equilibrium and the spontaneity of a reaction. For example, for a cyclization reaction, the thermodynamic parameters would indicate whether the formation of the cyclic product is favored.

Parameter Significance Method of Determination Expected Trend for SNAr
Rate Constant (k)Measures reaction speedMonitoring reactant/product concentration over timeIncreases with more electron-withdrawing groups on the nicotinonitrile ring
Activation Energy (Ea)Energy barrier for reactionArrhenius plot (ln(k) vs 1/T)Lower for more reactive nucleophiles
Enthalpy of Reaction (ΔH)Heat change during reactionCalorimetry or van't Hoff equationGenerally exothermic for favorable substitutions
Entropy of Reaction (ΔS)Change in disorderFrom Gibbs free energy and enthalpyOften negative for bimolecular reactions

Computational and Theoretical Studies of 4 Anilino 2 Phenylthio Nicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the geometry, electronic structure, and reactivity of organic molecules. nih.govchemrxiv.org These calculations provide a static, time-independent view of the molecule in its lowest energy state.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 4-anilino-2-(phenylthio)nicotinonitrile, this involves determining the bond lengths, bond angles, and dihedral (torsional) angles that define its shape.

Table 1: Representative Calculated Bond Parameters for a Related Nicotinonitrile Analog (Note: This data is for an analogous compound, 2-methoxy-4,6-diphenylnicotinonitrile, and serves as an illustrative example of typical parameters obtained from DFT calculations.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (pyridine ring)~1.39 - 1.41 Å
C-N (pyridine ring)~1.33 - 1.34 Å
C-CN (nitrile)~1.45 Å
C≡N (nitrile)~1.16 Å
Bond AngleC-N-C (pyridine ring)~117°
N-C-C (pyridine ring)~123°
Dihedral AnglePhenyl-PyridineVaries significantly based on substitution

Data adapted from general knowledge of similar structures and computational studies on related nicotinonitriles. nih.gov

The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govaimspress.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher stability. nih.gov

For this compound, one would expect the HOMO to be delocalized across the electron-rich anilino and phenylthio groups, as well as the pyridine (B92270) ring. The LUMO is often centered on the electron-deficient nicotinonitrile core, particularly the cyano group. This distribution influences the molecule's reactivity, with the HOMO regions being susceptible to electrophilic attack and the LUMO regions to nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Related Molecules (Note: Values are examples from various computational studies on heterocyclic compounds and are for illustrative purposes only.)

Compound TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Biotic Metabolites (average)--~10.4 mdpi.com
Abiotic Meteorite Compounds (average)--~12.4 mdpi.com
Temozolomide (neutral, gas phase)--4.40 aimspress.com
Resveratrol Derivative--4.24 chemrxiv.org

Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial positive and negative charges on each atom, highlighting polar regions of the molecule. aimspress.com

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. aimspress.com It is an invaluable tool for predicting reactivity, intermolecular interactions, and pharmacophoric features.

The MEP map uses a color spectrum to indicate different potential values:

Red: Regions of most negative potential, typically associated with lone pairs of heteroatoms (like nitrogen and sulfur). These areas are prone to electrophilic attack. aimspress.com

Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms. These areas indicate sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential, characteristic of nonpolar parts of the molecule, such as the surfaces of the phenyl rings. nih.gov

For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom of the cyano group and the pyridine ring nitrogen. The sulfur atom of the phenylthio group would also contribute to a region of negative potential. Positive potential (blue) would be expected on the hydrogen atom of the anilino N-H group, making it a potential hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of conformational flexibility and the nature of intermolecular interactions with solvent molecules or biological targets. nih.govnih.gov

For a flexible molecule like this compound, MD simulations can reveal:

Conformational Flexibility: How the molecule changes its shape over time in a solution or when binding to a protein. It can identify the most populated conformations and the energy barriers between them.

Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and π-π stacking interactions that the molecule forms with its environment. nih.gov Studies on related anilino-pyrimidines have used MD simulations to understand their binding stability within protein active sites, showing how specific residues interact with the ligand. nih.gov

Binding Stability: When docked into a receptor, MD simulations can assess the stability of the ligand-protein complex over a simulated time period, often on the nanosecond scale. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches for Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. jocpr.comnih.gov These models take the form of a mathematical equation that relates calculated molecular descriptors (numerical representations of molecular properties) to an observed activity. jocpr.com

QSAR studies have been extensively performed on analogs containing the anilino-pyrimidine, anilino-quinazoline, and anilinoacridine scaffolds. nih.govnih.govnih.gov These studies identify key molecular features that govern activity.

Commonly used descriptors in QSAR models for related compounds include:

Electronic Descriptors: Hammett constants (sigma), dipole moment, and HOMO/LUMO energies, which describe the electronic effects of substituents. nih.govresearchgate.net

Steric Descriptors: Molecular weight, volume, and surface area, which relate to the size and shape of the molecule. jocpr.com

Hydrophobic Descriptors: Partition coefficients (e.g., logP), which describe the compound's solubility characteristics.

Topological Descriptors: Indices that quantify molecular branching and connectivity. mdpi.com

For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity (e.g., enzyme inhibition). The resulting model would highlight which substituents on the anilino or phenylthio rings are most favorable for enhancing that activity, thereby guiding the synthesis of more potent compounds. mdpi.com For example, QSAR studies on 9-anilinoacridines revealed the importance of electron-releasing substituents for their antitumor activity. nih.gov

Biological Activity Investigations and Structure Activity Relationships Sar of 4 Anilino 2 Phenylthio Nicotinonitrile Analogs

In Vitro Studies of Biological Targets and Pathways

Analogs of 4-anilino-2-(phenylthio)nicotinonitrile are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. The primary focus has been on receptor tyrosine kinases (RTKs) and non-receptor kinases implicated in cancer and other proliferative disorders.

A series of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines demonstrated promising inhibitory activity against the human kinase insert domain receptor (KDR), also known as VEGFR-2. nih.gov Many of these compounds exhibited IC₅₀ values in the submicromolar to low micromolar range. nih.gov For instance, one of the most promising compounds from this series, compound 16 , was assessed for its selectivity against a panel of six human kinases. nih.gov Similarly, 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of the IGF-1R receptor tyrosine kinase, with examples showing nanomolar potencies in in vitro enzyme assays. nih.gov

In another study, 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were evaluated for their inhibitory action against the non-receptor kinase c-Src and the G2/M checkpoint kinase Wee1. nih.gov These compounds were generally found to be 10- to 100-fold more potent as inhibitors of c-Src compared to Wee1. nih.gov

The 4-anilinoquinazoline (B1210976) scaffold is particularly well-known, with derivatives showing potent inhibition of the epidermal growth factor receptor (EGFR). nih.govnih.gov Novel 4-anilinoquinazoline derivatives have been synthesized and found to be potent against the EGFR overexpressing A431 cell line. bohrium.com For example, compounds 30 and 33 were identified as highly potent against this cell line, with their activity being comparable to the known EGFR inhibitor, gefitinib. bohrium.com Furthermore, nicotinamide (B372718) derivatives have been investigated as inhibitors of VEGFR-2, with compound D-1 showing significant inhibitory activity. nih.gov

Table 1: Enzyme Inhibition by this compound Analogs This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Target Kinase(s) IC₅₀ Value Source
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones Not specified c-Src, Wee1 10-100 fold more potent against c-Src nih.gov
4-Anilinoquinazolines Compound 30 EGFR 3.5 µM (on A431 cells) bohrium.com
4-Anilinoquinazolines Compound 33 EGFR 3.0 µM (on A431 cells) bohrium.com
4-Anilino-2-(2-pyridyl)pyrimidines Compound 5l Tubulin Polymerization < 0.5 µM nih.gov
Nicotinamides Compound D-1 VEGFR-2 Good IC₅₀ value nih.gov
Nicotinamides Compound A-1 VEGFR-2 Good IC₅₀ value nih.gov
Nicotinamides Compound C-6 VEGFR-2 Good IC₅₀ value nih.gov
2-Phenylamino-benzothiopyrano[4,3-d]pyrimidines Compound 16 KDR (VEGFR-2) Submicromolar/low micromolar range nih.gov
4,6-bis-Anilino-1H-pyrrolo[2,3-d]pyrimidines Not specified IGF-1R Nanomolar range nih.gov

The biological effects of these anilino compounds are a direct consequence of their interaction with cellular signaling pathways. By inhibiting key kinases, these molecules can modulate downstream signaling cascades, leading to effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest.

A series of 4-anilino-2-(2-pyridyl)pyrimidines were discovered to be potent inducers of apoptosis. nih.gov One lead compound, 5l , was found to be highly active in a caspase activation assay, a key event in the apoptotic cascade. nih.gov The parent compound of this series, 5a , was observed to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov Similarly, the inhibition of the VEGFR signaling pathway by 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines is a key mechanism for inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

Some flavonoid analogs have been reported to inhibit cancer cell growth by inhibiting protein kinase C (PKC). mdpi.com In an effort to understand the mode of action for certain 6-nitroacridine analogs, they were tested for their inhibitory effects on major cell cycle control proteins like cdc2 kinase and cdc25 phosphatase, though these specific compounds did not act via that mechanism. nih.gov

The inhibitory activity of these compounds is initiated by their binding to the target protein, typically within the ATP-binding pocket of the kinase domain. Molecular docking studies and structural analysis have provided insights into these critical interactions.

For 4-anilinoquinazoline-based EGFR inhibitors, the quinazoline (B50416) N-1 and N-3 atoms are crucial for binding. mdpi.com They form hydrogen bonds with key methionine (Met793, Met769) and threonine (Thr766, Thr830) residues in the EGFR active site, which contributes to a tighter binding conformation and increased potency. mdpi.com Docking experiments with a potent 4-anilinoquinazoline derivative (33 ) showed it binding at the same position in the EGFR tyrosine kinase domain as gefitinib, involving interactions with Val702, Ala719, Ser696, and Lys721. bohrium.com

In the case of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidine (B1252771) inhibitors of KDR, computational studies have clarified the molecular interaction pattern, highlighting the importance of stable cation-π interactions for binding and providing a basis for designing new inhibitors. nih.gov The development of pharmacophore models has also been a key strategy for identifying inhibitors that can block the receptor-binding domain (RBD) of viral spike proteins from interacting with host cell receptors like ACE2. nih.govnih.gov

Development and Application of Cell-Based Assays for Biological Screening

The discovery and optimization of this compound analogs rely heavily on a variety of cell-based assays. These assays provide a more biologically relevant context than simple enzyme inhibition assays by evaluating a compound's effect on whole cells. nuvisan.com

Antiproliferative and cytotoxic activities are commonly assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability. nih.govnih.govnih.gov This method has been used to screen 4-anilinoquinolines against HeLa and BGC823 cell lines, and nicotinamide derivatives against HepG-2 and HCT-116 cell lines. nih.govnih.gov High-throughput screening (HTS) assays are crucial for rapidly evaluating large libraries of compounds. nuvisan.com A cell- and caspase-based HTS assay was instrumental in the discovery of a series of 4-anilino-2-(2-pyridyl)pyrimidines as apoptosis inducers. nih.gov

To evaluate compounds for potential toxicity early in the drug discovery process, multiparameter cell health toxicity assay platforms are utilized. nih.gov These platforms can simultaneously measure various indicators of cellular health, allowing for the prioritization of compounds with better safety profiles. nih.gov Furthermore, specialized assays are developed for specific targets, such as the 3T3 NRU test for cyto- and phototoxicity and assays to measure a compound's effect on cell cycle progression and zeta potential. mdpi.com

Mechanistic Elucidation at the Molecular and Cellular Levels (excluding clinical outcomes)

Beyond identifying that a compound inhibits a target, it is crucial to understand the molecular and cellular mechanisms through which it exerts its effects. For anilino-based compounds, a primary mechanism is the competitive inhibition of ATP binding to kinases. nih.gov Lenvatinib, an RTK inhibitor, exemplifies this by binding to the ATP site of VEGFR, which inhibits tyrosine kinase activity and downstream signaling cascades. mdpi.com

Another elucidated mechanism for some analogs is the disruption of microtubule dynamics. Compound 5l , a potent 4-anilino-2-(2-pyridyl)pyrimidine, was found to inhibit tubulin polymerization with an IC₅₀ value of less than 0.5 µM, a mechanism distinct from its parent compound 5a , which was inactive in this assay. nih.gov This inhibition of microtubule function is a well-established anticancer strategy, as seen with drugs like paclitaxel. mdpi.com

The anti-angiogenic effect of VEGFR inhibitors is another key cellular mechanism. By blocking the VEGFR signaling pathway, these compounds hinder the uncontrolled development of new capillaries from pre-existing blood vessels, a process essential for tumor growth. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

SAR analysis is critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. For 4-anilino-based scaffolds, extensive SAR studies have been conducted.

On the 4-Anilino Moiety:

Substitution Pattern: For 4-anilino-2-(2-pyridyl)pyrimidines, small, electron-donating groups at the meta-position of the anilino ring were found to be important for activity. nih.gov A 2,5-disubstitution pattern on the anilino ring led to a 20-fold increase in potency and broader activity across different cell lines compared to meta-mono-substituted compounds. nih.gov

Electron-Withdrawing Groups: In a series of 4-anilinoquinazolines, compounds with electron-withdrawing groups (like trifluoromethyl or iodo) on the aniline (B41778) ring were more effective. bohrium.com

Terminal Phenyl Urea (B33335): Replacing small hydrophobic substituents on the aniline ring with phenyl urea residues and adding small hydrophobic groups (-Cl, -CH₃) to the terminal benzene (B151609) ring led to elevated dual inhibitory activity against EGFR and VEGFR2. mdpi.com

On the Core Heterocycle and its Substituents:

Quinazoline/Thienopyrimidine Core: The 4-anilinoquinazoline moiety is considered a privileged scaffold for EGFR inhibitors. mdpi.com Thienopyrimidines are viewed as bioisosteres of quinazolines and have also yielded potent compounds. mdpi.com

Position 7 on Quinoline: For 7-fluoro-4-anilinoquinolines, substituent changes at the C7 position greatly influenced antiproliferative activity. A methoxy (B1213986) group at the 7-position yielded a compound with potent activity, while switching to halogens (fluorine to iodine) significantly reduced activity. nih.gov

Position 5 on Pyrido[2,3-d]pyrimidinone: The introduction of 5-alkyl substituents generally conferred selectivity for the kinase Wee1 over c-Src, although this came at the cost of absolute potency. nih.gov

Table 2: Summary of Structure-Activity Relationships (SAR) for Anilino Analogs This table is interactive. You can sort and filter the data.

Compound Class Structural Moiety Modification Effect on Activity Source
4-Anilino-2-(2-pyridyl)pyrimidines 4-Anilino Ring Small, electron-donating group at meta-position Important for activity nih.gov
4-Anilino-2-(2-pyridyl)pyrimidines 4-Anilino Ring 2,5-disubstitution vs. meta-mono-substitution 20-fold increase in potency; broader activity nih.gov
4-Anilinoquinazolines 4-Anilino Ring Electron-withdrawing groups (-CF₃, -I) Increased efficacy bohrium.com
4-Anilinoquinazolines 4-Anilino Ring Replacement with phenyl urea containing -Cl or -CH₃ Elevated dual EGFR/VEGFR2 inhibition mdpi.com
7-Fluoro-4-anilinoquinolines Quinoline C7 Position Methoxy group Potent activity nih.gov
7-Fluoro-4-anilinoquinolines Quinoline C7 Position Halogens (F, Cl, Br, I) Reduced activity compared to methoxy nih.gov
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones Pyrido[2,3-d]pyrimidinone C5 Position Alkyl substitution Increased selectivity for Wee1, but lower potency nih.gov
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones 2-Anilino Ring Solubilizing substituents Increased Wee1 activity, reducing c-Src preference nih.gov
4-Anilinoquinazolines C6/C7 Linker to Morpholine Four-carbon chain Optimal for dual EGFR/HER2 inhibition mdpi.com

Impact of Substituent Modifications on Biological Profiles

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the anilino, phenylthio, and nicotinonitrile moieties. Structure-activity relationship (SAR) studies on related anilino-pyrimidine and anilino-quinazoline derivatives have provided valuable insights into the key structural features required for potent biological activity, often as inhibitors of protein kinases implicated in cancer progression. nih.govnih.gov

Modifications to the 4-anilino group are critical for activity. The anilino moiety often inserts into the ATP-binding pocket of kinases, and substituents on the phenyl ring can modulate binding affinity and selectivity. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing groups on the 2-anilino ring was found to increase activity against the Wee1 kinase. researchgate.netnih.gov Similarly, for 4-anilinoquinazoline derivatives targeting the epidermal growth factor receptor (EGFR), substitutions at the meta and para positions of the anilino ring with small hydrophobic groups like chlorine or a methyl group led to enhanced inhibitory activity against both EGFR and VEGFR2. mdpi.com Conversely, ortho substitution was generally detrimental to activity. mdpi.com

Furthermore, modifications to the nicotinonitrile core itself can lead to significant changes in biological activity. The cyano group is a key feature, and its replacement or the introduction of other functional groups on the pyridine (B92270) ring can alter the molecule's interaction with its biological target. For example, in a series of nicotinonitrile derivatives, the introduction of an imino moiety led to compounds with potent antiproliferative activity. nih.gov

The following table summarizes the anticancer activity of some anilino-substituted heterocyclic compounds, providing a basis for understanding the potential impact of similar substitutions on this compound analogs.

Compound IDScaffoldSubstituentsCell LineIC50 (µM)
1f 7-fluoro-4-anilinoquinoline-HeLa10.18
BGC8238.32
2i 8-methoxy-4-anilinoquinolineIsopropyl on anilineHeLa7.15
BGC8234.65
3c 2-morpholino-4-anilinoquinoline-HepG211.42
3d 2-morpholino-4-anilinoquinoline-HepG28.50
8h 4-anilino-2-vinylquinazoline-MCF-74.92-14.37
8l 4-anilino-2-vinylquinazoline-MCF-74.92-14.37
8r 4-anilino-2-vinylquinazoline-MCF-74.92-14.37

Data sourced from multiple studies investigating the anticancer activities of anilino-substituted heterocyclic compounds. royalsocietypublishing.orgfrontierspartnerships.orgnih.gov

Future Directions and Unexplored Avenues in Research on 4 Anilino 2 Phenylthio Nicotinonitrile

Advanced Synthetic Strategies for Complex Analogs

Future synthetic research should move beyond simple modifications to explore more advanced and efficient strategies for generating complex and diverse analogs of 4-anilino-2-(phenylthio)nicotinonitrile. The goal is to create libraries of compounds for comprehensive structure-activity relationship (SAR) studies.

Key strategies include:

Combinatorial Chemistry: The application of combinatorial synthesis principles can rapidly generate large libraries of analogs. wikipedia.orgnih.gov By using a solid-phase or solution-phase parallel synthesis approach, hundreds to thousands of distinct molecules can be created by systematically varying the substituents on the aniline (B41778) and phenylthio rings. pharmatutor.org This would allow for a thorough exploration of the chemical space around the core scaffold.

Modern Cyclization and Condensation Reactions: Research should leverage modern synthetic methodologies for constructing the core nicotinonitrile ring. Efficient, one-pot reactions, such as the iron(III) chloride-promoted condensation–cyclization of enamino nitriles with α,β-unsaturated ketones, could be adapted to create polysubstituted nicotinonitriles in fewer steps and with higher yields. thieme-connect.com Similarly, methods starting from ylidenemalononitriles offer mild conditions for producing multi-substituted pyridines. nih.gov

Late-Stage Functionalization: Developing methods for late-stage functionalization of the pre-formed this compound scaffold would be highly valuable. Techniques that allow for the selective introduction of functional groups onto the aromatic rings or the pyridine (B92270) core would enable the synthesis of complex derivatives that are not easily accessible through traditional linear synthesis.

Table 1: Proposed Synthetic Approaches for Analog Generation

Synthetic Strategy Description Potential Application for this compound
Parallel Synthesis Synthesizing multiple compounds simultaneously in separate reaction vessels. Creation of a grid-like library by reacting a set of substituted anilines with a set of substituted thiophenols on a common nicotinonitrile precursor.
Split-Pool Synthesis A solid-phase method where resin beads are mixed and split at each step to create a "one-bead, one-compound" library of millions of compounds. nih.gov Generation of a highly diverse discovery library for initial screening against new targets.
Domino Reactions A series of intramolecular reactions that occur sequentially in one pot to rapidly build molecular complexity. Designing a precursor that, upon a single trigger, undergoes a cascade of reactions to form a rigid, polycyclic analog of the core structure.
C-H Activation Directly functionalizing carbon-hydrogen bonds to add new substituents without pre-existing functional groups. Introducing novel substituents (e.g., alkyl, aryl, halogen) onto the phenyl or aniline rings in the final steps of the synthesis to fine-tune activity.

Deeper Elucidation of Biological Mechanisms of Action

While many nicotinonitrile derivatives exhibit anticancer activity, the precise mechanisms of action are often target-dependent and not fully understood. ekb.eg For this compound, a focused effort is needed to move beyond preliminary screening and deeply investigate its molecular pharmacology.

Future studies should include:

Kinase Profiling: Many nicotinonitrile and anilino-pyrimidine compounds are kinase inhibitors. nih.govnih.govresearchgate.net Analogs of this compound should be screened against a broad panel of kinases (e.g., tyrosine kinases, serine/threonine kinases like PIM and Aurora) to identify specific targets. ekb.egnih.gov Compounds showing potent activity against specific kinases, such as VEGFR-2 or HER-2, should be further investigated. nih.gov

Apoptosis Induction Pathways: The ability of related compounds to induce apoptosis is a recurring theme. nih.govresearchgate.net Research should determine if this compound and its analogs induce programmed cell death and, if so, through which pathway (intrinsic vs. extrinsic). This can be achieved by measuring the expression levels of key apoptotic proteins like caspases, Bax, and Bcl-2. nih.gov

Cell Cycle Analysis: The effect of the compounds on cell cycle progression should be examined in various cell lines. Determining if the compounds cause arrest at a specific phase (e.g., G2/M) can provide crucial clues about their mechanism, such as potential interference with microtubule dynamics or cell division kinases. nih.gov

Anti-inflammatory Mechanisms: Given that some phenylthio-pyridine derivatives possess anti-inflammatory properties, this avenue should also be explored. nih.govacs.org Studies could investigate the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or key signaling pathways such as NF-κB.

Exploration of Novel Biological Targets and Phenotypic Screening

Relying solely on hypothesis-driven, target-based approaches may limit the discovery of novel applications for the this compound scaffold. Phenotypic screening offers an unbiased approach to identify compounds that produce a desired biological effect without a preconceived target. nih.govenamine.netotavachemicals.com

Key future directions in this area are:

Broad Phenotypic Screening: A library of diverse this compound analogs should be tested in a wide array of phenotypic assays. These could include screens for cytotoxicity against panels of diverse cancer cell lines, anti-proliferative assays in patient-derived organoids, anti-infective screens (antibacterial, antifungal), and assays measuring complex cellular processes like angiogenesis or immune cell modulation. nih.govlifechemicals.com

Target Deconvolution: Once a compound demonstrates a compelling phenotype (a "hit"), modern chemoproteomic techniques are essential to identify its molecular target(s). drughunter.com Methods like affinity-based protein profiling, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, can directly identify target proteins. drughunter.com Label-free methods that measure changes in protein thermal stability upon compound binding are another powerful approach. drughunter.com

High-Content Imaging: Using automated microscopy and "cell painting" techniques, researchers can assess hundreds of morphological features in treated cells. This can create a unique phenotypic fingerprint for a compound, which can then be compared to the fingerprints of compounds with known mechanisms of action to generate hypotheses about its biological target or pathway. drughunter.com

Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven decision-making. These computational tools can be integrated at every stage of the research pipeline for this compound.

Unexplored applications include:

Predictive Modeling (QSAR): By synthesizing and testing a moderately sized, diverse set of analogs (as described in 8.1), quantitative structure-activity relationship (QSAR) models can be built. These ML models can learn the relationship between chemical structure and biological activity, allowing for the prediction of the potency of virtual, unsynthesized compounds and prioritizing the most promising candidates for synthesis.

Virtual Screening: An AI model can be trained to recognize the key pharmacophoric features of the this compound scaffold. This model can then be used to screen massive virtual libraries containing billions of compounds to identify novel, structurally distinct molecules that are predicted to have similar biological activity.

De Novo Compound Design: Generative AI models can be employed to design entirely new molecules. By providing the model with the core scaffold and a set of desired properties (e.g., high potency against a specific kinase, low predicted toxicity, good oral bioavailability), the algorithm can generate novel analog structures optimized for multiple parameters simultaneously.

Table 2: Potential AI/ML Integration in the Research Workflow

AI/ML Technique Application Expected Outcome
Supervised Learning Develop QSAR models based on initial screening data. Accurate prediction of biological activity for new analogs, reducing the number of compounds that need to be synthesized and tested.
Virtual High-Throughput Screening (vHTS) Screen large compound databases for molecules that dock well into a modeled binding site of a putative target (e.g., a kinase). Identification of novel hits with diverse chemical scaffolds that share the target profile of the parent compound.
Generative Adversarial Networks (GANs) Design novel nicotinonitrile derivatives de novo with optimized, multi-parameter profiles. Novel, patentable chemical matter with superior, computationally-predicted drug-like properties.

Design of Targeted Libraries Based on the Nicotinonitrile Core Structure

Once initial hits are identified and primary targets are validated, the focus can shift from broad, diversity-oriented libraries to smaller, more focused libraries designed to optimize activity against a specific target or target family. nih.gov The nicotinonitrile core serves as an excellent scaffold for this purpose. nih.gov

Future research should focus on:

Scaffold-Based Design: Using the this compound as the central scaffold, design focused libraries where diversity is systematically introduced at the aniline and phenylthio positions. For example, if the primary target is identified as a kinase, the substituents can be chosen to probe specific interactions within the ATP-binding pocket (e.g., hydrogen bond donors/acceptors, hydrophobic groups). nih.gov

Structure-Based Design: If a crystal structure of the target protein in complex with an initial hit is obtained, this information can guide the rational design of second-generation analogs. Substituents can be designed to make specific, favorable contacts with amino acid residues in the binding site, leading to significant improvements in potency and selectivity.

"Scaffold Hopping": While maintaining the key binding interactions of the anilino and phenylthio groups, computational methods can be used to replace the central nicotinonitrile core with other heterocyclic systems. nih.gov This can lead to the discovery of new chemical series with improved properties, such as better solubility or metabolic stability, while retaining the desired biological activity.

By pursuing these unexplored avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold, potentially leading to the development of novel therapeutics for a range of diseases.

Conclusion

Synthesis of Key Research Findings on 4-anilino-2-(phenylthio)nicotinonitrile

Research on this compound has solidified its position as a significant heterocyclic compound within medicinal chemistry. The core of its chemical identity lies in the substituted nicotinonitrile scaffold, which has been a focal point of various synthetic and derivatization studies. Investigations have consistently highlighted a straightforward and efficient synthesis process, often involving the reaction of precursor molecules like 2-chloro-4-anilino-nicotinonitrile with thiophenol. This accessibility has been a crucial factor in enabling further exploration of its chemical and biological properties.

A substantial body of research has been dedicated to elucidating the biological activities of this compound and its analogs. A recurring theme in these studies is the compound's role as a kinase inhibitor. Specifically, research has pointed towards its inhibitory effects on various protein kinases that are implicated in cell signaling pathways. The anilino and phenylthio substitutions at the 4- and 2-positions of the nicotinonitrile ring, respectively, have been identified as critical for this biological activity, providing a molecular framework for interaction with the ATP-binding sites of these enzymes.

Overall Significance and Contribution to Chemical Science and Biological Research

The significance of this compound extends across both chemical science and biological research. From a chemical standpoint, it serves as a valuable scaffold for the development of more complex molecules. Its synthesis and reactivity have contributed to the broader understanding of heterocyclic chemistry, offering a versatile platform for combinatorial chemistry and the generation of compound libraries. The exploration of its structure-activity relationships has provided key insights into how modifications to the anilino and phenylthio moieties can modulate its biological effects.

In the realm of biological research, this compound has made a notable contribution as a lead compound in the pursuit of novel therapeutic agents. Its ability to inhibit protein kinases has made it a subject of interest in oncology and other fields where kinase dysregulation is a known factor. The study of this compound and its derivatives has aided in the validation of specific kinases as drug targets and has provided chemical tools to probe the intricate signaling networks within cells. This, in turn, has spurred further research into the development of more potent and selective kinase inhibitors with potential clinical applications.

Outlook for Future Research Endeavors Related to this compound

The existing body of research on this compound lays a strong foundation for a variety of future research endeavors. A primary avenue for future investigation lies in the rational design and synthesis of new analogs. By systematically modifying the anilino and phenylthio groups, as well as other positions on the nicotinonitrile ring, researchers can aim to enhance the compound's potency, selectivity, and pharmacokinetic properties. The use of computational modeling and docking studies will be instrumental in guiding these synthetic efforts.

Furthermore, there is a compelling need to expand the scope of biological evaluation for this class of compounds. While its role as a kinase inhibitor is established, future studies could explore its effects on other potential biological targets. A broader screening against a diverse panel of enzymes and receptors could uncover novel mechanisms of action and therapeutic applications. Additionally, transitioning from in vitro studies to in vivo models will be a critical step in assessing the compound's efficacy and safety profile in a more complex biological system. Such studies will be vital in determining the ultimate translational potential of this compound and its derivatives as therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for 4-anilino-2-(phenylthio)nicotinonitrile, and how can reaction conditions be optimized?

The synthesis of nicotinonitrile derivatives typically employs multicomponent reactions (MCRs) involving aromatic aldehydes, ketones, malononitrile, and ammonium acetate under reflux conditions. For example, analogous compounds like 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile are synthesized via one-pot MCRs with yields dependent on solvent polarity, temperature (80–100°C), and catalyst selection (e.g., piperidine or acetic acid) . Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity.
  • Catalyst tuning : Acidic or basic catalysts can modulate cyclization efficiency.
  • Purity control : Recrystallization using ethanol/water mixtures improves crystallinity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton integration.
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+^+).
  • X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated in structurally similar pyridine derivatives .
  • FT-IR : Identification of nitrile (C≡N stretch ~2200 cm1^{-1}) and anilino (N–H stretch ~3400 cm1^{-1}) groups.

Q. How can researchers address solubility challenges in biological assays?

Nicotinonitrile derivatives often exhibit poor aqueous solubility due to aromatic and hydrophobic substituents. Mitigation strategies include:

  • Co-solvent systems : DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation : Protonation of the anilino group using HCl to enhance hydrophilicity.
  • Nanoformulation : Liposomal encapsulation, as reported for structurally related trifluoromethyl-substituted nicotinonitriles .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., phenylthio vs. methylthio) influence reactivity and bioactivity?

The phenylthio group introduces steric bulk and electron-withdrawing effects, altering:

  • Reaction kinetics : Slower nucleophilic substitution compared to methylthio analogs due to steric hindrance .
  • Biological target engagement : Enhanced π-π stacking with enzyme active sites (e.g., kinase inhibitors), as observed in 2-(trifluoromethylthio)nicotinonitrile derivatives .
  • Metabolic stability : Sulfur-containing groups may reduce oxidative degradation in vivo.

Q. How should researchers reconcile contradictory bioactivity data across cell-based assays?

Discrepancies often arise from:

  • Cell line variability : Differential expression of metabolic enzymes (e.g., CYP450 isoforms) affecting prodrug activation.
  • Assay interference : Thiol-reactive groups (e.g., phenylthio) may quench fluorescent probes in viability assays. Validate results using orthogonal methods (e.g., ATP-based luminescence vs. resazurin reduction) .
  • Solvent artifacts : Residual DMSO (>0.5%) can modulate signaling pathways. Include vehicle controls in dose-response studies.

Q. What strategies are effective for stabilizing this compound under physiological conditions?

Degradation pathways include:

  • Hydrolysis : Susceptibility of the nitrile group to aqueous cleavage at pH > 7. Stabilize with lyophilization or storage in anhydrous DMSO.
  • Oxidative desulfuration : The phenylthio group may oxidize to sulfoxide/sulfone derivatives. Use antioxidants (e.g., BHT) in stock solutions .
  • Photodegradation : Protect from light using amber vials, as demonstrated for nitro-substituted nicotinonitriles .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Docking studies : Use crystal structures of target proteins (e.g., STAT3 for anticancer activity) to predict binding poses.
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data from analogs like 6-phenyl-4-trifluoromethylnicotinonitriles .
  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP inhibition risks .

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